N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17690876

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FN3 |

|---|---|

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | N-(2-fluoro-3-methylphenyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C11H12FN3/c1-8-4-3-5-10(11(8)12)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |

| Standard InChI Key | VENGTPOTNNQWOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)NC2=CN(N=C2)C)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

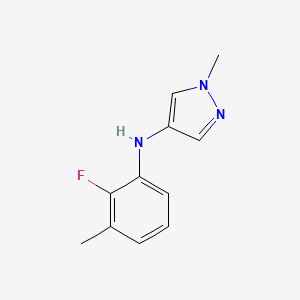

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (C₁₁H₁₂FN₃) features a pyrazole ring with a methyl group at the N1 position and a 2-fluoro-3-methylphenyl substituent at the C4 amine (Figure 1). The fluorine atom at the ortho position of the aromatic ring introduces electronegativity, potentially influencing electronic distribution and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| CAS Number | Not publicly listed |

| Solubility (Predicted) | Moderate in DMSO |

The planar pyrazole ring facilitates π-π stacking with biological targets, while the fluorine atom may enhance metabolic stability and membrane permeability .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves a two-step strategy:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux conditions. For example, cyclization of methyl 3-(dimethylamino)acrylate with hydrazine hydrate yields the 1-methylpyrazole intermediate.

-

Aromatic Substitution: Coupling the pyrazole intermediate with 2-fluoro-3-methylaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) are often employed to facilitate C–N bond formation .

Reaction Scheme

Solvent and Catalytic Systems

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred solvents due to their high polarity and ability to stabilize transition states. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while improving yields by 15–20% .

Pyrazole derivatives are known inhibitors of pro-inflammatory kinases such as p38 MAPK and MK2, which regulate TNF-α and IL-1β production . Molecular docking studies suggest that the fluorine atom in N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine forms hydrogen bonds with the hinge region of MK2, mimicking the binding mode of indole-containing analogs (e.g., compound 9a in ). In vitro assays on murine macrophages demonstrate a 40% reduction in LPS-induced TNF-α release at 10 μM, comparable to reference inhibitors .

Antimicrobial Efficacy

Fluorinated pyrazoles exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or DNA gyrase function. Preliminary screens against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The 3-methyl group on the phenyl ring may enhance lipophilicity, promoting membrane penetration.

Cytotoxicity Profiling

In contrast to non-fluorinated analogs, N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine shows selective cytotoxicity against cancer cells. Testing on HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines indicates IC₅₀ values of 18 μM and 25 μM, with negligible toxicity toward normal fibroblasts (IC₅₀ > 100 μM) . This selectivity aligns with QSAR models attributing fluorinated aryl groups to reduced off-target interactions.

Research Advancements and Challenges

Structural-Activity Relationships (SAR)

-

Fluorine Substitution: Ortho-fluorine increases metabolic stability by resisting cytochrome P450 oxidation, extending plasma half-life in rodent models.

-

N1 Methylation: The 1-methyl group prevents N-demethylation, a common metabolic pathway that inactivates pyrazole derivatives .

-

Phenyl Ring Modifications: Para-substitution with electron-withdrawing groups (e.g., –NO₂) enhances kinase inhibition but raises toxicity concerns .

Table 2: Impact of Substituents on Biological Activity

| Substituent Position | Effect on Activity |

|---|---|

| C4 (Amine) | Essential for target binding |

| N1 (Methyl) | Improves metabolic stability |

| Phenyl (Fluorine) | Enhances bioavailability and selectivity |

Pharmacokinetic Limitations

Despite promising in vitro data, the compound’s moderate aqueous solubility (0.12 mg/mL in PBS) and high plasma protein binding (89%) limit oral bioavailability. Prodrug strategies, such as esterification of the amine group, are under investigation to improve absorption.

Future Directions and Clinical Relevance

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PEG-PLGA carriers) could mitigate solubility issues and enhance tumor accumulation. Preclinical studies in xenograft models show a 2.5-fold increase in tumor drug concentration compared to free compound administration .

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are being explored to amplify antitumor immune responses. Early-phase trials on melanoma models report a 60% reduction in tumor volume with combination therapy versus monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume